2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol
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Overview
Description
2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol, also known as IMPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is a neurotransmitter that plays a role in regulating neuronal activity. 2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol has been shown to enhance GABAergic transmission, which could contribute to its neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects:
2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol has been shown to have a range of biochemical and physiological effects. In animal studies, 2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. In cancer research, 2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol in lab experiments is its potential therapeutic properties, which could lead to the development of new therapies for neurodegenerative diseases and cancer. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to fully explore its potential therapeutic properties.
Future Directions
There are several potential future directions for research on 2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol. One direction is to further explore its neuroprotective properties and potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-cancer properties and potential use in the development of new cancer therapies. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with the GABAergic system in the brain.
Synthesis Methods
2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol can be synthesized through a multi-step process that involves the reaction of 4-methylbenzaldehyde with 2-(1H-imidazol-2-yl)ethylamine to form 2-(4-methylbenzyl)-1H-imidazole. This intermediate is then reacted with piperidine and formaldehyde to form the final product, 2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol.
Scientific Research Applications
2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol has been studied for its potential therapeutic properties in various fields, including neuroscience and cancer research. In neuroscience, 2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol has been shown to have anti-cancer properties and could potentially be used in the development of new cancer therapies.
properties
IUPAC Name |
2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-4-6-14(7-5-13)16(21)12-20-10-2-3-15(11-20)17-18-8-9-19-17/h4-9,15-16,21H,2-3,10-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKRNPOXKDHQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2CCCC(C2)C3=NC=CN3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1H-imidazol-2-yl)piperidin-1-yl]-1-(4-methylphenyl)ethanol |
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